1H-indazole-5-sulfonic acid
Overview
Description
1H-Indazole-5-sulfonic acid is a heterocyclic compound that features an indazole core with a sulfonic acid group at the 5-position. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-5-sulfonic acid can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzenesulfonic acid with hydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The indazole ring can be reduced under specific conditions to yield dihydroindazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Sulfonate esters.
Reduction: Dihydroindazole derivatives.
Substitution: Alkylated or acylated indazole derivatives.
Scientific Research Applications
1H-Indazole-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-indazole-5-sulfonic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonic acid group enhances its solubility and facilitates its interaction with biological targets .
Comparison with Similar Compounds
1H-Indazole: Lacks the sulfonic acid group but shares the indazole core.
2H-Indazole: A tautomeric form of indazole with different electronic properties.
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Uniqueness: 1H-Indazole-5-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications .
Biological Activity
1H-Indazole-5-sulfonic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its indazole core, which is a bicyclic structure containing two fused aromatic rings. The sulfonic acid group enhances its solubility and reactivity, making it a versatile scaffold for drug development.
Biological Activities
Antimicrobial Activity
Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from 5-aminoindazole showed low nanomolar inhibitory concentrations against various pathogens, showcasing broad-spectrum antimicrobial activity . This suggests that this compound may also possess similar properties, potentially making it useful in treating infections caused by resistant strains.
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of indazole derivatives on cancer cell lines. For instance, compounds related to the indazole structure have shown minimal cytotoxic effects on neuroblastoma cells (SH-SY5Y), with LD50 values in the micromolar range . This indicates a favorable safety profile for potential therapeutic applications.
Anti-Inflammatory and Anticancer Properties
Indazoles have been explored for their anti-inflammatory and anticancer activities. In particular, derivatives have demonstrated the ability to inhibit tumor growth in various cancer cell lines. For example, certain indazole compounds were effective against A549 lung adenocarcinoma cells, showing promise as anticancer agents . The mechanism of action often involves modulation of signaling pathways associated with inflammation and cell proliferation.
Table 1: Summary of Biological Activities of this compound
The biological activity of this compound is attributed to its ability to interact with various biological targets. For instance:
- Inhibition of Enzymatic Activity : Indazole derivatives can inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : These compounds may influence pathways such as MAPK or PI3K/AKT, which are crucial in cell survival and proliferation.
Properties
IUPAC Name |
1H-indazole-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWSQZWVKUTEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332650 | |
Record name | 1H-indazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98550-01-7 | |
Record name | 1H-indazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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